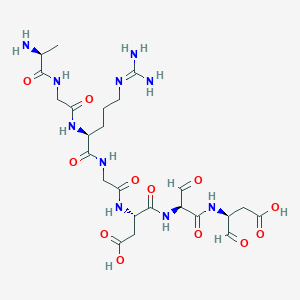
Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl), also known as cRGDfK, is a cyclic peptide that has gained significant attention in scientific research due to its potential applications in various fields. This peptide is composed of seven amino acids, including glycine, arginine, aspartic acid, serine, and alanine. In
Applications De Recherche Scientifique
CRGDfK has been extensively studied for its potential applications in cancer therapy, cardiovascular disease, and tissue engineering. In cancer therapy, Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) has been shown to target integrin receptors on tumor cells, leading to increased tumor cell death and decreased tumor growth. In cardiovascular disease, Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) has been shown to promote angiogenesis and improve cardiac function. In tissue engineering, Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) has been used to promote cell adhesion and proliferation on scaffold materials.
Mécanisme D'action
The mechanism of action of Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) involves its binding to integrin receptors on the cell surface. Integrins are transmembrane proteins that play a critical role in cell adhesion, migration, and signaling. Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) binds specifically to integrin αvβ3 and αvβ5, which are overexpressed on the surface of tumor cells and angiogenic endothelial cells. The binding of Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) to integrin receptors leads to the activation of downstream signaling pathways, resulting in increased apoptosis, decreased cell proliferation, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) has been shown to have several biochemical and physiological effects, including increased apoptosis, decreased cell proliferation, inhibition of angiogenesis, and promotion of cell adhesion and proliferation. These effects are mediated through the binding of Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) to integrin receptors on the cell surface.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) in lab experiments is its specificity for integrin αvβ3 and αvβ5 receptors, which allows for targeted delivery and increased efficacy. Additionally, Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) has low toxicity and is well tolerated in animal models. However, one limitation of using Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) in lab experiments is its high cost and complex synthesis process.
Orientations Futures
There are several future directions for Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) research, including the development of novel Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) analogs with increased potency and specificity, the optimization of Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) delivery methods, and the evaluation of Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) in combination with other therapeutic agents. Additionally, Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) has potential applications in tissue engineering and regenerative medicine, which warrant further investigation.
Méthodes De Synthèse
The synthesis of Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) can be achieved through various methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and microwave-assisted synthesis. The solid-phase peptide synthesis method involves the stepwise addition of protected amino acids to a resin-bound peptide chain, which is then cleaved from the resin and cyclized. The solution-phase peptide synthesis method involves the coupling of protected amino acids in solution, followed by cyclization. Microwave-assisted synthesis is a newer method that utilizes microwave energy to accelerate the peptide bond formation and cyclization process.
Propriétés
Numéro CAS |
138749-61-8 |
|---|---|
Nom du produit |
Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) |
Formule moléculaire |
C24H38N10O12 |
Poids moléculaire |
658.6 g/mol |
Nom IUPAC |
(3S)-3-[[2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-1,3-dioxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H38N10O12/c1-11(25)20(43)29-7-16(37)32-13(3-2-4-28-24(26)27)21(44)30-8-17(38)33-14(6-19(41)42)22(45)34-15(10-36)23(46)31-12(9-35)5-18(39)40/h9-15H,2-8,25H2,1H3,(H,29,43)(H,30,44)(H,31,46)(H,32,37)(H,33,38)(H,34,45)(H,39,40)(H,41,42)(H4,26,27,28)/t11-,12-,13-,14-,15-/m0/s1 |
Clé InChI |
QSJSRXUJAVCFJQ-YTFOTSKYSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C=O)C(=O)N[C@@H](CC(=O)O)C=O)N |
SMILES |
CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C=O)C(=O)NC(CC(=O)O)C=O)N |
SMILES canonique |
CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C=O)C(=O)NC(CC(=O)O)C=O)N |
Autres numéros CAS |
138749-61-8 |
Séquence |
AGRGDXD |
Synonymes |
cyclo(Gly-Arg-Gly-Asp-Ser-Asp-Ala) cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) cyclo(GRGDSPA) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





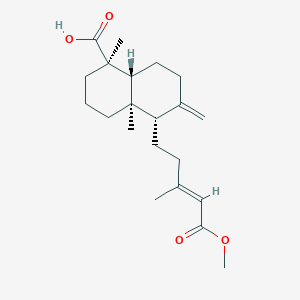

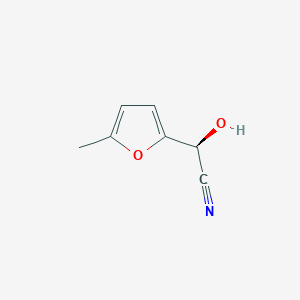
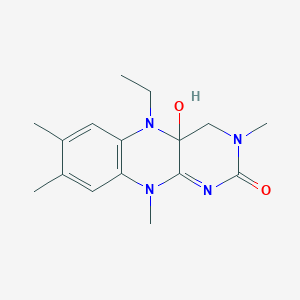




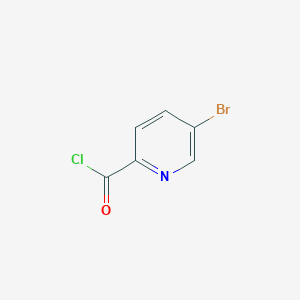

![2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile](/img/structure/B162105.png)
